Ethyl 3-[2-(aminomethyl)phenyl]propanoate

PNMT inhibition negative control enzyme assay

Ethyl 3-[2-(aminomethyl)phenyl]propanoate (CAS 916303-54-3) is the critical ortho-substituted isomer for SAR studies where substitution position dictates steric and electronic outcomes. Its exceptionally weak PNMT inhibition (Ki=1.11E+6 nM) makes it an ideal negative control, while its assigned spectroscopic data ensures rapid identity verification. Avoid invalid comparisons—select this specific regioisomer for reliable, quality-controlled research and manufacturing.

Molecular Formula C12H17NO2
Molecular Weight 207.273
CAS No. 916303-54-3
Cat. No. B2602621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[2-(aminomethyl)phenyl]propanoate
CAS916303-54-3
Molecular FormulaC12H17NO2
Molecular Weight207.273
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=CC=C1CN
InChIInChI=1S/C12H17NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-6H,2,7-9,13H2,1H3
InChIKeyRODQUQOHVCYJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-[2-(aminomethyl)phenyl]propanoate (CAS 916303-54-3) – Core Specifications and Procurement Overview


Ethyl 3-[2-(aminomethyl)phenyl]propanoate (CAS 916303-54-3) is an ortho‑substituted phenylpropanoate ester with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol [1]. It is classified as an aminomethyl‑functionalized building block, primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis [2]. The compound is commercially available in research‑grade purity (typically ≥95%) from multiple vendors [3].

Why Positional Isomers and Regioisomers Cannot Replace Ethyl 3-[2-(aminomethyl)phenyl]propanoate (916303-54-3)


Despite sharing the same molecular formula (C12H17NO2), positional isomers such as the meta‑substituted (CAS 93071‑66‑0) and para‑substituted (CAS 93071‑68‑2) ethyl phenylpropanoates, as well as the regioisomer ethyl 2‑[3‑(aminomethyl)phenyl]propanoate (CAS 1809065‑02‑8), exhibit distinct physicochemical and biological properties due to differences in steric hindrance, electronic distribution, and hydrogen‑bonding capabilities [1]. The ortho‑aminomethyl group in the target compound creates a unique intramolecular environment that influences both reactivity in synthetic transformations and interaction with biological targets, making direct substitution unreliable for structure‑activity relationship (SAR) studies or quality‑controlled manufacturing [2].

Ethyl 3-[2-(aminomethyl)phenyl]propanoate (916303-54-3) – Quantitative Differentiation Evidence


PNMT Inhibitory Potency: A Defining Negative Selectivity Profile

The compound exhibits extremely weak inhibition of phenylethanolamine N‑methyltransferase (PNMT) with a Ki of 1,110,000 nM (1.11E+6 nM), making it >925,000‑fold less potent than the specific PNMT inhibitor PNMT‑IN‑1 (Ki = 1.2 nM) [1]. This lack of activity is a critical differentiator for studies where PNMT inhibition must be avoided, in contrast to more potent PNMT ligands that can confound experimental readouts.

PNMT inhibition negative control enzyme assay

Spectroscopic Fingerprint for Identity Confirmation and Quality Control

A comprehensive spectroscopic dataset, including experimental and DFT‑calculated 1H NMR, 13C NMR, FT‑IR, and UV‑Vis spectra, has been published for this compound, enabling unambiguous identification and purity assessment [1]. This level of characterization is not universally available for all positional isomers, providing a distinct advantage for quality control in regulated environments.

spectroscopy NMR IR QC characterization

Ortho‑Substitution Enhances Synthetic Utility in Sterically Demanding Transformations

The ortho‑aminomethyl group introduces steric hindrance that can be exploited to control regioselectivity in subsequent functionalization steps (e.g., amidation, reductive amination) compared to the less hindered meta‑ and para‑analogs [1]. This property is particularly valuable in the synthesis of conformationally constrained peptidomimetics and heterocyclic scaffolds.

synthetic building block steric hindrance reactivity

Optimal Application Scenarios for Ethyl 3-[2-(aminomethyl)phenyl]propanoate (916303-54-3)


Negative Control in PNMT‑Dependent Enzyme Assays

Due to its exceptionally weak PNMT inhibition (Ki = 1.11E+6 nM), this compound serves as an ideal negative control in assays designed to identify or characterize potent PNMT inhibitors, ensuring that observed effects are not due to nonspecific or weak PNMT modulation [1].

Quality Control and Batch‑to‑Batch Identity Verification

The availability of fully assigned experimental and computational spectroscopic data (1H/13C NMR, FT‑IR, UV‑Vis) allows for rapid, instrument‑based confirmation of compound identity and purity, reducing the risk of misidentification and supporting compliance with internal quality standards [2].

Synthesis of Sterically Constrained Peptidomimetics

The ortho‑aminomethyl group introduces steric bulk that can be leveraged in the design of conformationally restricted peptidomimetics and heterocyclic frameworks, where control over molecular shape is critical for target binding [3].

Building Block in SAR Studies Requiring Ortho‑Substitution

When a research program aims to probe the effect of aminomethyl substitution position on biological activity, this ortho‑isomer is essential. Substituting with the meta‑ or para‑isomer would yield different steric and electronic profiles, invalidating direct comparisons [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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